![molecular formula C17H19NO4 B12903997 Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- CAS No. 828277-21-0](/img/structure/B12903997.png)
Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique furoquinoline structure, which imparts distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinoline core . The reaction conditions often require high temperatures and anhydrous environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and one-pot domino reactions have been explored to enhance the efficiency of the production process . These methods offer advantages in terms of reaction time, energy consumption, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sulfuric acid for cyclization, and N-hydroxyphthalimide esters for decarboxylative alkylation . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted quinoline derivatives, while decarboxylative alkylation can introduce alkyl groups at specific positions on the quinoline ring .
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoxalin-2(1H)-ones and quinolin-4(1H)-imines . These compounds share structural similarities with 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one but differ in their substituents and functional groups.
Uniqueness
The uniqueness of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one lies in its furoquinoline structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
828277-21-0 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2-one |
InChI |
InChI=1S/C17H19NO4/c1-9-6-11-12(17(20-4)21-5)8-14(19)18(3)15(11)13-7-10(2)22-16(9)13/h6-8,17H,1-5H3 |
Clé InChI |
MOSRASLWPQCBAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C1OC(=C3)C)N(C(=O)C=C2C(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
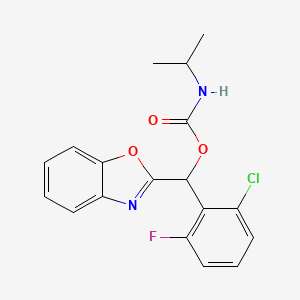
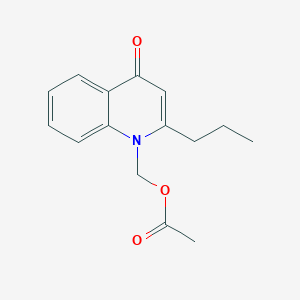
![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)

![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
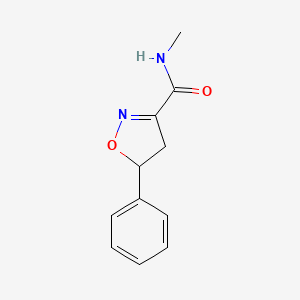
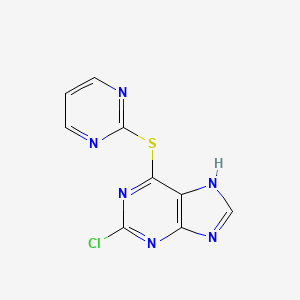
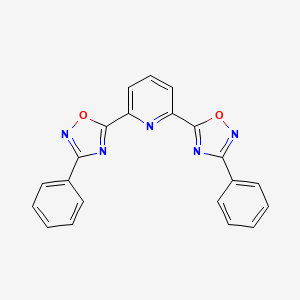
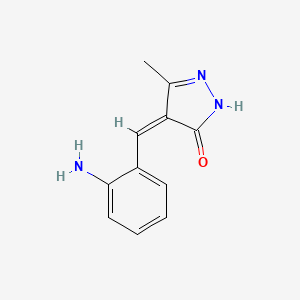

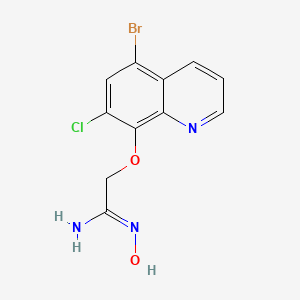
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
